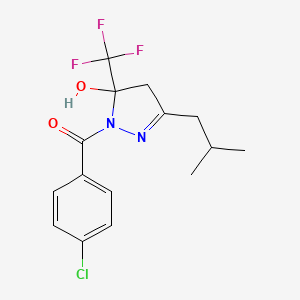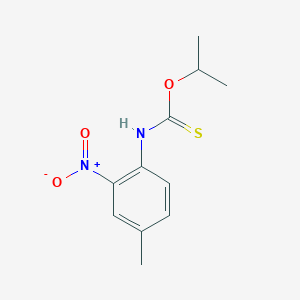
O-isopropyl (4-methyl-2-nitrophenyl)thiocarbamate
説明
O-isopropyl (4-methyl-2-nitrophenyl)thiocarbamate (IMI) is a widely used pesticide and herbicide that has been extensively studied for its mechanism of action and effects on biochemical and physiological processes. IMI is a member of the carbamate family of pesticides, which work by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
作用機序
O-isopropyl (4-methyl-2-nitrophenyl)thiocarbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of nerve cells and eventual paralysis of the insect or plant.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of effects on biochemical and physiological processes in insects and plants. It has been shown to disrupt the normal functioning of the nervous system, leading to paralysis and death. It can also interfere with the metabolism of carbohydrates and lipids, leading to changes in energy metabolism and growth. In plants, this compound can interfere with photosynthesis and other metabolic processes, leading to reduced growth and yield.
実験室実験の利点と制限
O-isopropyl (4-methyl-2-nitrophenyl)thiocarbamate is a valuable tool for researchers studying insect and plant physiology. Its ability to selectively target specific pests and weeds makes it a useful tool for understanding the mechanisms of insect and plant resistance to pesticides. However, the use of this compound in lab experiments is limited by its toxicity and potential impact on non-target organisms. Careful consideration must be given to the dosage and application of this compound in order to minimize its impact on the environment.
将来の方向性
Future research on O-isopropyl (4-methyl-2-nitrophenyl)thiocarbamate should focus on developing new formulations and delivery methods that minimize its impact on non-target organisms. This could include the development of more selective pesticides that target specific pests and weeds, or the use of alternative control methods such as biological control agents. Research should also focus on understanding the mechanisms of insect and plant resistance to pesticides, and developing new strategies for managing resistance. Finally, research should focus on the long-term effects of this compound on the environment and the development of sustainable agricultural practices that minimize the use of pesticides.
科学的研究の応用
O-isopropyl (4-methyl-2-nitrophenyl)thiocarbamate has been extensively studied for its effects on insect and plant physiology. It has been shown to be effective in controlling a wide range of insect pests and weeds, making it a valuable tool for farmers and agricultural researchers. This compound has also been studied for its effects on non-target organisms, such as bees and other pollinators, and its potential impact on the environment.
特性
IUPAC Name |
O-propan-2-yl N-(4-methyl-2-nitrophenyl)carbamothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-7(2)16-11(17)12-9-5-4-8(3)6-10(9)13(14)15/h4-7H,1-3H3,(H,12,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHPUWLHCASIRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)OC(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5,6-diphenyl-1H-benzimidazol-2-yl)thio]propanoic acid](/img/structure/B3984291.png)
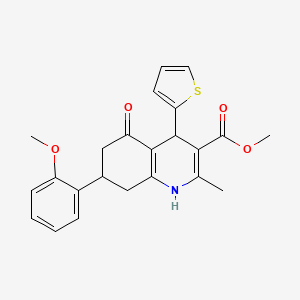


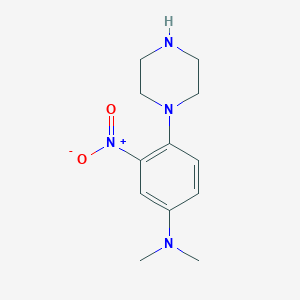
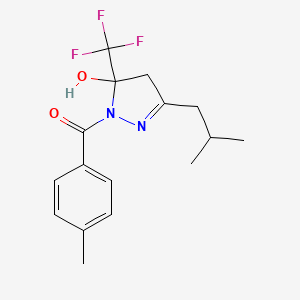
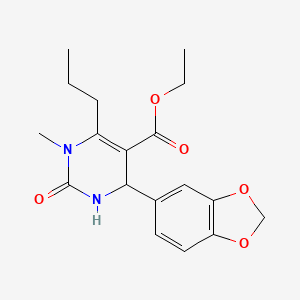
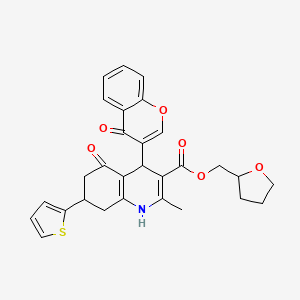
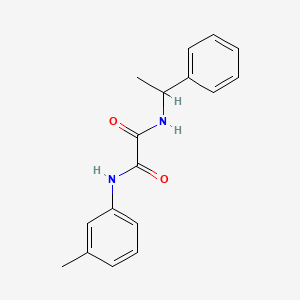

![methyl 2-{[3-(4-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3984346.png)
![9-chloro-1,2,3,4,4a,12a-hexahydrodibenzo[d,g][1,6,3]oxathiazocin-6(7H)-one](/img/structure/B3984347.png)
![1-[(3,4-dimethylphenoxy)acetyl]-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984354.png)
